2-Decanol, 8-methyl-, propanoate
Overview
Description
2-Decanol, 8-methyl-, propanoate is an organic compound that belongs to the class of esters. It is derived from 8-methyl-2-decanol and propanoic acid. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decanol, 8-methyl-, propanoate involves the esterification of 8-methyl-2-decanol with propanoic acid. A common method includes the use of propionic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under ice-cold conditions to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. High-performance liquid chromatography (HPLC) is often used to resolve diastereomers and achieve high configurational enrichment of each site .
Chemical Reactions Analysis
Types of Reactions
2-Decanol, 8-methyl-, propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other esters.
Scientific Research Applications
2-Decanol, 8-methyl-, propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Acts as a pheromone in certain insect species, particularly in the Diabrotica genus.
Industry: Used in the production of fragrances and flavorings.
Mechanism of Action
The mechanism of action of 2-Decanol, 8-methyl-, propanoate in biological systems involves its role as a pheromone. It interacts with specific receptors in insects, triggering behavioral responses. The molecular targets include olfactory receptors that are sensitive to the ester functional group .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-2-decanol: The alcohol precursor of the ester.
2-Decanol, 8-methyl-, acetate: Another ester with similar properties but derived from acetic acid.
2-Decanol, 8-methyl-, butanoate: An ester derived from butanoic acid.
Uniqueness
2-Decanol, 8-methyl-, propanoate is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its role as a pheromone in certain insect species sets it apart from other similar compounds .
Properties
IUPAC Name |
8-methyldecan-2-ol;propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O.C3H6O2/c1-4-10(2)8-6-5-7-9-11(3)12;1-2-3(4)5/h10-12H,4-9H2,1-3H3;2H2,1H3,(H,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDDGUCZFFODTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC(C)O.CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60827952 | |
Record name | Propanoic acid--8-methyldecan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60827952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81931-28-4 | |
Record name | Propanoic acid--8-methyldecan-2-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60827952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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